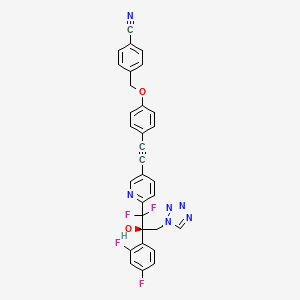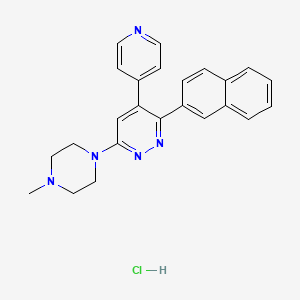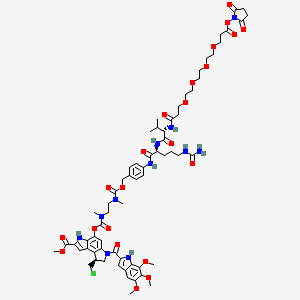
ssPalmO-Phe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ssPalmO-Phe: is an ionizable, disulfide-cleavable, proton-activated lipid-like material. It is primarily used in the formation of lipid nanoparticles for the delivery of various nucleic acids, including messenger RNA, small interfering RNA, and antisense oligonucleotides . This compound is known for its self-degradable properties, making it a valuable tool in gene therapy and drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ssPalmO-Phe involves the incorporation of disulfide bonds and phenyl esters, along with tertiary amine groups . The preparation typically includes the following steps:
Formation of the lipid backbone: This involves the synthesis of the lipid-like structure with the desired functional groups.
Incorporation of disulfide bonds: Disulfide bonds are introduced to enable the self-degradable properties of the compound.
Addition of phenyl esters and tertiary amine groups: These groups are added to facilitate proton activation and endosomal escape.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the compound are synthesized in batch reactors.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: ssPalmO-Phe undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are commonly used to induce hydrolysis of the disulfide bonds.
Protonation: Acidic conditions, such as those found in endosomal environments, are used to protonate the tertiary amine groups.
Major Products Formed: The major products formed from the reactions of this compound include the degraded lipid fragments and the released nucleic acids, such as messenger RNA, small interfering RNA, or antisense oligonucleotides .
Wissenschaftliche Forschungsanwendungen
ssPalmO-Phe has a wide range of scientific research applications, including:
Gene Therapy: this compound is used to deliver nucleic acids for gene silencing and gene editing applications.
Vaccine Development: this compound is utilized in the development of RNA vaccines, providing a platform for the delivery of messenger RNA encoding antigenic proteins.
Biomedical Research: The compound is used in various biomedical research applications to study the delivery and efficacy of nucleic acid-based therapeutics.
Wirkmechanismus
The mechanism of action of ssPalmO-Phe involves several key steps:
Encapsulation: this compound encapsulates nucleic acids within lipid nanoparticles.
Cellular Uptake: The lipid nanoparticles are taken up by cells through endocytosis.
Endosomal Escape: The protonation of tertiary amine groups under acidic conditions facilitates the escape of the nucleic acids from endosomes into the cytoplasm.
Release of Nucleic Acids: The hydrolysis of disulfide bonds leads to the degradation of the lipid nanoparticles and the release of the encapsulated nucleic acids.
Vergleich Mit ähnlichen Verbindungen
ssPalmO-Phe is unique compared to other similar compounds due to its self-degradable properties and proton-activated mechanism. Similar compounds include:
Eigenschaften
Molekularformel |
C70H112N2O8S2 |
|---|---|
Molekulargewicht |
1173.8 g/mol |
IUPAC-Name |
[4-[2-[2-[1-[2-[2-[4-[2-[2-[4-[(Z)-octadec-9-enoyl]oxyphenyl]acetyl]oxyethyl]piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethoxy]-2-oxoethyl]phenyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C70H112N2O8S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-67(73)79-65-39-35-63(36-40-65)59-69(75)77-55-47-61-43-49-71(50-44-61)53-57-81-82-58-54-72-51-45-62(46-52-72)48-56-78-70(76)60-64-37-41-66(42-38-64)80-68(74)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-42,61-62H,3-16,21-34,43-60H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
VEBQYSNFOGTNHW-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)


![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
